2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid 2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 102416-27-3
VCID: VC20815885
InChI: InChI=1S/C46H58O8/c1-41(2)34-18-21-46(7)35(44(34,5)20-19-36(41)54-40(52)31-15-11-9-13-29(31)38(49)50)17-16-32-33-26-42(3,22-23-43(33,4)24-25-45(32,46)6)27-53-39(51)30-14-10-8-12-28(30)37(47)48/h8-16,33-36H,17-27H2,1-7H3,(H,47,48)(H,49,50)/t33-,34-,35+,36?,42-,43+,44-,45+,46+/m0/s1
SMILES: CC1(C2CCC3(C(C2(CCC1OC(=O)C4=CC=CC=C4C(=O)O)C)CC=C5C3(CCC6(C5CC(CC6)(C)COC(=O)C7=CC=CC=C7C(=O)O)C)C)C)C
Molecular Formula: C46H58O8
Molecular Weight: 738.9 g/mol

2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid

CAS No.: 102416-27-3

Cat. No.: VC20815885

Molecular Formula: C46H58O8

Molecular Weight: 738.9 g/mol

* For research use only. Not for human or veterinary use.

2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid - 102416-27-3

Specification

CAS No. 102416-27-3
Molecular Formula C46H58O8
Molecular Weight 738.9 g/mol
IUPAC Name 2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid
Standard InChI InChI=1S/C46H58O8/c1-41(2)34-18-21-46(7)35(44(34,5)20-19-36(41)54-40(52)31-15-11-9-13-29(31)38(49)50)17-16-32-33-26-42(3,22-23-43(33,4)24-25-45(32,46)6)27-53-39(51)30-14-10-8-12-28(30)37(47)48/h8-16,33-36H,17-27H2,1-7H3,(H,47,48)(H,49,50)/t33-,34-,35+,36?,42-,43+,44-,45+,46+/m0/s1
Standard InChI Key GFCQDXRBTQVNJC-OTGCZYGJSA-N
Isomeric SMILES C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)O)C)(C)COC(=O)C7=CC=CC=C7C(=O)O
SMILES CC1(C2CCC3(C(C2(CCC1OC(=O)C4=CC=CC=C4C(=O)O)C)CC=C5C3(CCC6(C5CC(CC6)(C)COC(=O)C7=CC=CC=C7C(=O)O)C)C)C)C
Canonical SMILES CC1(C2CCC3(C(C2(CCC1OC(=O)C4=CC=CC=C4C(=O)O)C)CC=C5C3(CCC6(C5CC(CC6)(C)COC(=O)C7=CC=CC=C7C(=O)O)C)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator